3-Amino-2-hydroxy-3-phenylpropanoic acid
Overview
Description
3-Amino-2-hydroxy-3-phenylpropanoic acid is a compound with the molecular formula C9H11NO3 . It is also known by other names such as 3-Amino-2-hydroxy-3-phenyl-propionic acid and Benzenepropanoic acid, β-amino-α-hydroxy- .
Synthesis Analysis
The synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was achieved by resolving (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as the resolving agents .Molecular Structure Analysis
The molecular structure of 3-Amino-2-hydroxy-3-phenylpropanoic acid consists of an amino group, a hydroxy group, and a phenyl group attached to a propanoic acid backbone . The average mass of the molecule is 181.189 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 400.3±45.0 °C at 760 mmHg, and a flash point of 195.9±28.7 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Synthesis and Asymmetric Preparation
- 3-Amino-2-hydroxy-3-phenylpropanoic acid has been utilized in asymmetric syntheses of β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, a process crucial in preparing various enantiopure amino acids (Davies et al., 2013).
- It has been used in the resolution and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters (Drewes et al., 1992).
- The compound has also been applied in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution, a method crucial for obtaining enantiomerically pure forms of the compound (Shiraiwa et al., 2003).
Enantioselective Synthesis
- Enantioselective synthesis involving 3-Amino-2-hydroxy-3-phenylpropanoic acid has been conducted to prepare various β-analogues of aromatic amino acids, emphasizing the compound's role in generating specific amino acid derivatives (Arvanitis et al., 1998).
Chemo-Enzymatic Applications
- Chemo-enzymatic routes have been explored for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, showcasing the compound's potential in synthesizing optically pure pharmaceutical compounds (Zhao et al., 2014).
- It is also involved in ecological base-conditioned preparation of dipeptides, highlighting its application in green synthetic methods and peptide synthesis (Ezawa et al., 2017).
Biosynthesis and Biological Activity
- In biosynthesis studies, 3-Amino-2-hydroxy-3-phenylpropanoic acid has been identified as an intermediate in the production of benzoic acid and salicylic acid (Jarvis et al., 2000).
- Its derivatives have been studied for their anti-inflammatory and anticonvulsive activities, highlighting the compound's potential therapeutic applications (Agababyan et al., 2013).
properties
IUPAC Name |
3-amino-2-hydroxy-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-hydroxy-3-phenylpropanoic acid | |
CAS RN |
6049-55-4 | |
Record name | β-Amino-α-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6049-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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